
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone” is a chemical compound with the CAS Number: 915095-85-1 . It has a molecular weight of 313.55 and its linear formula is C13H7BrClFO .
Synthesis Analysis
The synthesis of “(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone” can be achieved from Fluorobenzene and 5-Bromo-2-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C13H7BrClFO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H . The two benzene rings in the molecule form a dihedral angle .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 313.55 g/mol and a topological polar surface area of 17.1 Ų . It has a computed XLogP3 value of 4.5 , indicating its lipophilicity.Scientific Research Applications
Research on HIV Inhibitors
There is potential for this compound to be involved in the research and development of HIV inhibitors. Its structure could be incorporated into molecules designed to interfere with the replication process of the HIV virus, contributing to the search for effective treatments .
Drug Formulation Studies
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: is also used in the process of Abbreviated New Drug Application (ANDA) filing to the FDA. It plays a role in the toxicity study of respective drug formulations, which is a critical step in the approval process for generic drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is currently unknown. This compound is a synthetic organic molecule and may interact with various biological targets depending on its structure and properties .
Mode of Action
As a synthetic compound, it may interact with its targets through various mechanisms, such as binding to receptors or enzymes, interfering with cellular processes, or modulating gene expression .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence pathways related to cell signaling, metabolism, or gene regulation .
Pharmacokinetics
Its chemical properties suggest that it may be soluble in organic solvents such as ethanol and dimethyl sulfoxide . Its bioavailability, half-life, and excretion patterns would need to be determined through further pharmacokinetic studies .
Result of Action
Depending on its targets and mode of action, it could potentially influence cell growth, differentiation, apoptosis, or other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect its solubility, stability, and interactions with its targets . It is recommended to store this compound at 2-8°C to maintain its stability .
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVILQFKAGQFQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2915133.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2915134.png)
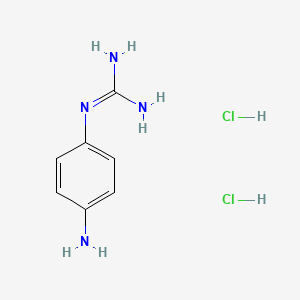
![1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2915138.png)

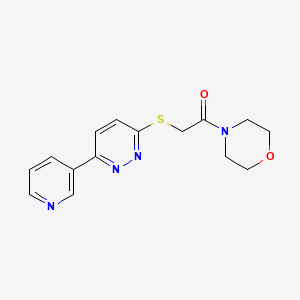
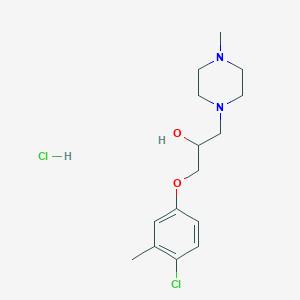
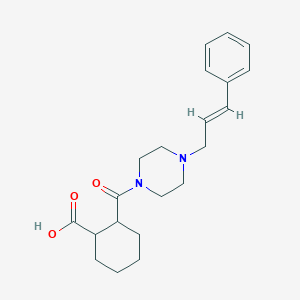
![methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2915147.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2915149.png)
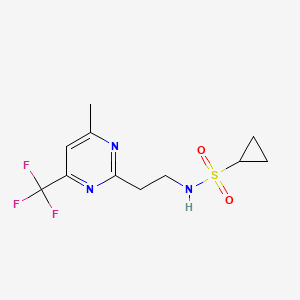
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)
![[4-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B2915154.png)
